パーフルオロヘキサンスルホニルフルオリド

概要

説明

Perfluorohexanesulphonyl fluoride is a compound that belongs to the class of perfluoroalkanesulfonyl fluorides, which are a subset of fluorinated surfactants. These compounds have been the subject of growing interest due to their persistence in the environment and potential health effects. They are used in various applications, including surfactants, paper, packaging, and surface protectants. The degradation products of these compounds, such as perfluorooctanesulfonate (PFOS), have been found to concentrate in the liver and serum, leading to health concerns such as hypolipidemia .

Synthesis Analysis

The synthesis of perfluorohexanesulphonyl fluoride and related compounds has been explored through various methods. One approach involves the preparation of starting materials like perfluoroalkanesulfonyl fluorides and chlorides, which can then be converted into different sulfonate salts, sulfonamides, and other derivatives . Another novel method described the use of elemental fluorine for direct fluorination of non-fluorinated compounds to produce perfluoroalkanesulfonyl fluorides . Additionally, a traceless perfluoroalkylsulfonyl (PFS) linker has been developed for use in solid-phase organic synthesis, demonstrating the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of perfluorohexanesulphonyl fluoride and similar compounds has been characterized using techniques such as NMR spectroscopy. The stability of the sulfonyl fluoride group under conditions like UV irradiation has been noted, indicating the robustness of these molecules . The synthesis of unusual classes of fluorocarbon organosulfur compounds has also been reported, with detailed NMR assignments provided for the fluorinated products .

Chemical Reactions Analysis

Perfluorohexanesulphonyl fluoride and its analogs participate in various chemical reactions. For instance, they have been used as dehydroxy-fluorination agents for the hydroxyl group in nucleoside derivatives, resulting in fluorinated nucleosides with an inversion of configuration . The electrochemical perfluorination (ECPF) of propanesulfonyl fluorides has been studied, leading to the preparation of perfluorinated sulfonyl fluorides with good yields . Additionally, the synthesis of ω-iodoperfluoroalkanesulfonyl fluorides and perfluoroalkane-α,ω-bis-sulfonyl fluorides has been achieved through a series of reactions involving deiodosulfination, chlorination, and chlorine-fluorine exchange .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorohexanesulphonyl fluoride are closely related to its molecular structure and the presence of the sulfonyl fluoride group. These compounds are known for their stability and resistance to degradation, which contributes to their persistence in the environment. The chemical reactivity of perfluorohexanesulphonyl fluoride allows it to be transformed into various derivatives, which can be useful in different industrial and synthetic applications. The health effects associated with exposure to these compounds, such as changes in lipid and liver function, have been assessed through epidemiologic studies, highlighting the importance of understanding their properties and impacts .

科学的研究の応用

消火剤フォーム

パーフルオロヘキサンスルホニルフルオリドは、可燃性液体消火用の水性フィルム形成フォーム(AFFF)の配合における重要な成分である、超分岐状ポリマーフルオロ界面活性剤(HPF)の合成に使用されます . HPFの表面活性は、ポリ(エチレングリコール)(PEG)とパーフルオロアルキル鎖の比率、パーフルオロアルキル鎖の長さ、およびPEIコアの分子量を調整することで調整できます . AFFF配合におけるフルオロ界面活性剤成分としてのHPF/C1157の利用により、ポリマーCapstone™1460または純粋なC1157から調製されたコントロールAFFFよりも、可燃性油に対する消火効率を大幅に向上させることができます .

表面張力低減

パーフルオロヘキサンスルホニルフルオリドは、水性系で優れた表面張力低減を示します . この特性により、さまざまな産業プロセスや消費者用途で価値があります .

化学的および熱的安定性

この化合物は、高い化学的および熱的安定性で知られています . この安定性は、厳しい条件下での劣化への耐性が求められる多くの用途で役立ちます .

疎水性および疎油性

パーフルオロヘキサンスルホニルフルオリドは、疎水性と疎油性の両方を持っています . これにより、材料の防水など、さまざまな用途で役立ちます .

半導体エッチング用界面活性剤

パーフルオロヘキサンスルホニルフルオリドのユニークな特性は、それを半導体エッチングに最適な界面活性剤にします . 半導体材料にパターンを作成するプロセスを支援します .

鉱山および油井用界面活性剤

パーフルオロヘキサンスルホニルフルオリドは、鉱山および油井の用途で界面活性剤として使用されています . そのユニークな特性は、地球からの鉱物や石油の抽出を支援します .

Safety and Hazards

Perfluorohexanesulphonyl fluoride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

There are four major trends from the chemical perspective that will shape PFAS research for the next decade. These include mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and unknown “Dark Matter” . The amount, identity, formation pathways, and transformation dynamics of polymers and PFAS precursors are largely unknown .

作用機序

Target of Action

Perfluorinated compounds (pfcs) like this one are known to activate the nuclear receptor pparα .

Mode of Action

Pfcs are known to activate pparα . Other putative mechanisms for PFCs include gap junctional inhibition to disrupt cell-cell communication, mitochondrial dysfunction, interference of protein binding, partitioning into lipid bilayers, and oxidative stress .

Biochemical Pathways

Pfcs are known to interfere with various biochemical pathways, including those involved in lipid metabolism, through their activation of pparα .

Pharmacokinetics

Pfcs are known to exhibit major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups .

Result of Action

Adverse effects associated with pfc exposure based on laboratory animal models include hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of perfluorohexanesulfonyl fluoride. For instance, the compound’s persistence in the environment can lead to ongoing exposure . More detailed data about its production levels, uses, and environmental fate are needed to fully understand these influences .

特性

IUPAC Name |

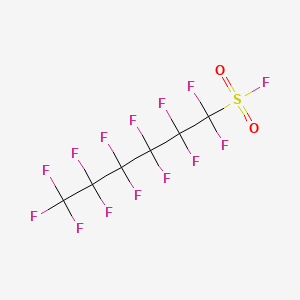

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14O2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDJWNJDPDJOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2F, C6F14O2S | |

| Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059973 | |

| Record name | Perfluorohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

423-50-7 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the estimated global emissions of PFHxS and how do they compare to other perfluoroalkanesulfonic acids (PFSAs)?

A1: Research suggests that between 1958 and 2015, the total global emissions of PFHxS ranged from 120 to 1022 metric tons. [] This study focused on C4-C10 PFSAs, including PFHxS and perfluorodecanesulfonic acid (PFDS), to complement existing research that primarily centered on perfluorooctanesulfonyl fluoride (POSF) and its derivatives. The estimated emissions for PFDS during the same period were significantly lower, ranging from 38 to 378 metric tons. [] This highlights the importance of investigating the life cycle and emissions of various PFSAs beyond the more commonly studied POSF derivatives.

Q2: How do the properties of polymers differ when incorporating shorter perfluoroalkyl groups like those found in PFHxSF derivatives?

A2: Researchers are actively exploring the synthesis and properties of novel fluorinated polymers containing shorter perfluoroalkyl groups. [] One study focused on synthesizing fluorinated acrylate monomers using both perfluorobutanesulfonyl fluoride and PFHxSF as starting materials. [] By reacting these compounds with methylamine, followed by alkylation and esterification reactions, researchers successfully produced novel fluorinated acrylate monomers. [] These monomers were then copolymerized with butyl methacrylate to investigate their reactivity ratios and the surface wetting properties of the resulting polymers. [] This research highlights the ongoing interest in understanding how modifying the length of the perfluoroalkyl chain can impact the properties and potential applications of these fluorinated polymers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。